molecular formula C20H26N2OS2 B2958959 3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide CAS No. 1209738-14-6

3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2958959
CAS No.: 1209738-14-6
M. Wt: 374.56
InChI Key: UJHNGCGLYHCMQF-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H26N2OS2 and its molecular weight is 374.56. The purity is usually 95%.
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Scientific Research Applications

Antisecretory Activity

Research by Ueda et al. (1991) on N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, having a pharmacophore similar to part of the compound , found that these compounds exhibited gastric acid antisecretory activity in rats. The study suggests potential applications in the development of antiulcer agents, highlighting the role of structural features in modulating biological activity (Ueda et al., 1991).

Aromatase Inhibition

Hartmann and Batzl (1986) synthesized 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, indicating their role as aromatase inhibitors. This research points towards applications in breast cancer therapy, where inhibition of estrogen biosynthesis is crucial (Hartmann & Batzl, 1986).

Phospholipase A2 Inhibition

Oinuma et al. (1991) explored benzenesulfonamides as inhibitors of membrane-bound phospholipase A2, identifying compounds with significant in vitro and in vivo activity. This research showcases the therapeutic potential in reducing myocardial infarction size, demonstrating the application of specific structural motifs in cardiovascular protection (Oinuma et al., 1991).

Neuroprotective Agents

Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This compound demonstrated promise as a neuroprotective agent, potentially useful in mitigating glutamate toxicity (Chenard et al., 1995).

Chemical Synthesis and Structural Analysis

Parvez et al. (2014) prepared novel thiophene/phenyl-piperidine hybrid chalcones, providing insight into their structural properties and potential as lead compounds for further pharmaceutical development. This work emphasizes the importance of structural analysis in the design of new chemical entities (Parvez et al., 2014).

Properties

IUPAC Name

3-phenylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS2/c23-20(10-14-25-18-5-2-1-3-6-18)21-15-17-8-11-22(12-9-17)16-19-7-4-13-24-19/h1-7,13,17H,8-12,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHNGCGLYHCMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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